molecular formula C16H18N2O3 B3033664 (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid CAS No. 1119449-78-3

(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B3033664
CAS No.: 1119449-78-3
M. Wt: 286.33 g/mol
InChI Key: ZFDWIDPBIBARMQ-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2-ethylimidazole with a suitable benzyl halide to form the intermediate, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the acrylic acid moiety through a Heck reaction or a similar coupling reaction under specific conditions, such as the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the acrylic acid moiety can produce an alkane.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its acrylic acid moiety, which can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-hydroxyphenyl}acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-chlorophenyl}acrylic acid: Similar structure but with a chloro group instead of a methoxy group.

    (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-nitrophenyl}acrylic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. The presence of the methoxy group can influence its electronic properties and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[3-[(2-ethylimidazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-15-17-8-9-18(15)11-13-10-12(5-7-16(19)20)4-6-14(13)21-2/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWIDPBIBARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147093
Record name 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-78-3
Record name 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

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